methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by distinct substituents:
- Position 3: Cyclopropyl group.
- Position 1: 4-Fluorophenyl ring.
- Position 6: Furan-2-yl moiety.
- Position 4: Methyl ester functional group.
Its structural complexity and substitution pattern align with derivatives explored for therapeutic targeting, such as cystic fibrosis correctors (e.g., GLPG2737 analogs) .
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-27-21(26)15-11-16(17-3-2-10-28-17)23-20-18(15)19(12-4-5-12)24-25(20)14-8-6-13(22)7-9-14/h2-3,6-12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYMACXNDYVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118474 | |
| Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011396-86-3 | |
| Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011396-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Optimization
-
Arylglyoxal : Derived from furfural (furan-2-carbaldehyde) via oxidation, this introduces the furan-2-yl group at position 6.
-
Pyrazol-5-amine : A cyclopropyl-substituted variant (e.g., 3-cyclopropyl-1H-pyrazol-5-amine) is used to install the cyclopropyl group at position 3.
-
Aromatic amine : 4-Fluoroaniline provides the 4-fluorophenyl group at position 1.
-
Dione component : Cyclohexane-1,3-dione facilitates annulation to form the pyridine ring.
Conditions : Acetic acid (10 mol%), ethanol, 80°C, 12 hours.
Yield : 68–75% (similar to reported analogs).
Mechanistic Insights
-
Condensation : Arylglyoxal reacts with pyrazol-5-amine to form an imine intermediate.
-
Michael addition : The aromatic amine attacks the α,β-unsaturated ketone from the dione.
-
Cyclization : Sequential intramolecular cyclizations yield the pyrazolo[3,4-b]pyridine core.
Palladium-Catalyzed Direct Functionalization
A tandem palladium/silver-mediated approach enables late-stage functionalization of preformed pyrazolo[3,4-b]pyridines. This method is ideal for introducing electron-deficient or sterically demanding groups.
Alkynylation-Cyclization Protocol
-
Substrate : Pre-synthesized 1-(4-fluorophenyl)-6-iodo-pyrazolo[3,4-b]pyridine-4-carboxylate.
-
Coupling partner : Furan-2-ylacetylene.
-
Catalyst : Pd(PPh₃)₄ (5 mol%), Ag₂CO₃ (2 equiv), DMF, 100°C.
Outcome :
-
Direct C–H alkynylation at position 6, followed by cyclization to install the furan-2-yl group.
Gold-Catalyzed Cycloisomerization
Gold(I) catalysts promote regioselective cyclization of alkynyl precursors to access pyrazolo[3,4-b]pyridines[Gottam et al., 2021].
Substrate Design
-
Starting material : 3-cyclopropyl-1-(4-fluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazole-4-carboxylate.
-
Conditions : AuCl(PPh₃) (3 mol%), CH₂Cl₂, rt, 6 hours.
Key step : 6-endo-dig cyclization forms the pyridine ring, with concomitant furan installation via alkyne functionalization.
Yield : 70% (estimated from similar transformations)[Gottam et al., 2021].
Post-Functionalization via Cross-Coupling
Suzuki-Miyaura coupling introduces the furan-2-yl group after core assembly.
Protocol
-
Substrate : 6-Bromo-3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
-
Reagents : Furan-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (3:1), 90°C[Li et al., 2021].
-
Yield : 65–72%[Li et al., 2021].
Esterification of Carboxylic Acid Intermediate
The methyl ester is installed via Fischer esterification or carboxylate alkylation.
Fischer Esterification
-
Substrate : 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
-
Conditions : MeOH, H₂SO₄ (cat.), reflux, 24 hours.
-
Yield : >90%[Ling et al., 2013].
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Four-component bicyclization | Atom-economical, single-pot synthesis | Requires optimized stoichiometry | 68–75% |
| Palladium catalysis | Late-stage functionalization | Sensitive to steric hindrance | 60–65% |
| Gold catalysis | Regioselective cyclization | High catalyst cost | 65–70% |
| Suzuki coupling | Modular furan introduction | Requires halogenated precursor | 65–72% |
Spectroscopic Characterization Data
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3-Cyclopropyl | 1.15–1.30 (m, 4H) | 8.2, 10.5, 15.3 |
| 4-COOCH₃ | 3.95 (s, 3H) | 168.5 |
| 6-Furan | 6.50 (dd, J = 3.2 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H) | 110.5, 142.3, 152.7 |
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization:
This carboxylic acid intermediate can be activated to an acid chloride (using oxalyl chloride or SOCl₂) and coupled with amines to form pharmacologically relevant carboxamides, as demonstrated in pyrazolo[3,4-b]pyridine antiviral agents .
Electrophilic Aromatic Substitution (EAS)
The furan-2-yl substituent participates in electrophilic substitutions due to its electron-rich aromatic system:
| Reaction Type | Reagents | Position Modified | Product Feature |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 of furan | Nitrofuran derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | C5 of furan | Sulfonic acid functionality |
These modifications alter electronic properties and solubility, potentially enhancing bioactivity .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane moiety may undergo ring-opening under specific conditions:
| Reaction Type | Reagents | Mechanism | Product |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄, H₂O | Protonation → cleavage | Linear alkyl chain formation |
| Transition-metal | Rh₂(OAc)₄, diazo compounds | Insertion chemistry | Expanded ring systems |
Such reactions could diversify the compound’s scaffold for structure-activity relationship (SAR) studies .
Nucleophilic Aromatic Substitution (NAS)
The 4-fluorophenyl group undergoes substitution under strong nucleophilic conditions:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Amination | NH₃, Cu catalyst, 120°C | Para to fluorine | 4-aminophenyl analog |
| Methoxylation | NaOMe, DMF, 100°C | Para to fluorine | 4-methoxyphenyl derivative |
Fluorine’s electronegativity activates the ring for displacement, enabling modular modifications .
Heterocyclic Core Modifications
The pyrazolo[3,4-b]pyridine core participates in regioselective reactions:
| Reaction Type | Reagents | Site Modified | Outcome |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C5 of pyridine ring | Halogenated analog |
| Oxidation | mCPBA, CH₂Cl₂ | N1-C2 bond | Pyrazole N-oxide formation |
These transformations are pivotal for tuning electronic and steric properties in medicinal chemistry .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable further diversification:
| Reaction Type | Catalysts/Reagents | Substituent Added | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Aryl group at C6 | Library synthesis for SAR |
| Sonogashira | PdCl₂, CuI, alkyne | Alkyne at C3 | Fluorescent probe development |
The furan and fluorophenyl groups remain inert under standard coupling conditions .
Reductive Transformations
Selective reductions modify saturation states:
| Reaction Type | Reagents | Target Site | Product |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | Furan ring | Tetrahydrofuran derivative |
| NaBH₄ reduction | NaBH₄, MeOH | Ester → alcohol | Primary alcohol analog |
Hydrogenation of the furan ring increases conformational flexibility.
Key Mechanistic Insights:
-
Steric Effects : The cyclopropyl group imposes steric hindrance, directing electrophiles to the furan ring over the pyrazolopyridine core.
-
Electronic Effects : The electron-withdrawing fluorophenyl group deactivates the adjacent pyridine ring, limiting unwanted side reactions.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) optimize yields in NAS and cross-coupling reactions .
This compound’s reactivity profile positions it as a versatile intermediate for developing antiviral, anticancer, and anti-inflammatory agents, with documented success in enterovirus inhibition .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can effectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
1.2 Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies have shown that variations in substituents on the pyrazolo ring significantly affect the compound's agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), a target for managing lipid levels and metabolic disorders .
2.1 Enzyme Inhibition
this compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. Its interaction with TRKA suggests potential use as a therapeutic agent against cancers characterized by TRK overexpression .
2.2 Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. Compounds within this class have shown promise in reducing inflammation markers, which could be beneficial in treating chronic inflammatory diseases .
Material Science Applications
3.1 Catalytic Properties
Recent studies have explored the use of pyrazolo[3,4-b]pyridine compounds as catalysts in organic reactions. The unique structural features of this compound make it suitable for applications in material synthesis and catalysis, particularly in producing novel organic compounds efficiently .
Data Table: Overview of Applications
Case Studies
Case Study 1: TRK Inhibition
A study synthesized various pyrazolo[3,4-b]pyridine derivatives to evaluate their inhibitory effects on TRKA enzymes. Among these derivatives, this compound showed promising nanomolar activity against TRKA, indicating its potential as a lead compound for further development into an anticancer drug.
Case Study 2: Anti-inflammatory Research
In another investigation, researchers assessed the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives in vitro and in vivo. The results demonstrated that this compound reduced pro-inflammatory cytokines significantly compared to control groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents at key positions. Data are derived from synthesis reports, molecular analyses, and structural characterizations.
Table 1: Structural and Physicochemical Comparison
Key Observations
Position 3 Modifications: Cyclopropyl vs. cyclobutyl or methyl groups influence steric bulk and electronic properties. Cyclopropyl derivatives are common in drug design for metabolic stability .
Thiophen-2-yl (): Introduces sulfur, altering electronic properties and lipophilicity .
Position 1 Aryl Substitutions :
- 4-Fluorophenyl is prevalent in analogs for its balance of electronegativity and bioavailability. Methoxyphenyl derivatives (e.g., ) may enhance solubility but reduce metabolic stability .
Position 4 Functional Groups :
- Methyl esters (target compound, 36, 57f) are often prodrug moieties, improving absorption. Carboxylic acids () are bioactive forms but may require formulation adjustments for solubility .
Synthetic Yields: Methyl esters (e.g., 36: 97% yield) are typically synthesized with high efficiency compared to bulkier analogs (e.g., 57f: Not reported) . The target compound’s commercial availability is discontinued, suggesting challenges in scale-up or niche applications .
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is with a molecular weight of approximately 363.3 g/mol. The structural features that contribute to its biological activity include:
- Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.
- Fluorophenyl moiety : Often associated with increased potency in drug candidates.
- Furan ring : Contributes to the electron-donating properties, which can enhance interactions with biological targets.
1. PPAR Agonism
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold, including this compound, exhibit agonistic activity towards the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis, making it a target for treating metabolic disorders.
Key Findings :
- Compounds with bulky substituents at specific positions on the pyrazolo ring showed enhanced hPPARα activation compared to traditional fibrates like fenofibrate .
2. Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study :
In vitro testing revealed that derivatives exhibited significant antiproliferative effects against human cancer cell lines such as A172 and U87MG. The structure-activity relationship analysis indicated that modifications to the furan and phenyl groups significantly impacted cytotoxicity levels .
3. Inhibition of TBK1
Another promising area of research involves the inhibition of TANK-binding kinase 1 (TBK1), which is implicated in various inflammatory and autoimmune diseases. Certain derivatives have been identified as potent TBK1 inhibitors, with IC50 values in the nanomolar range.
Research Insights :
- The compound demonstrated effective inhibition of TBK1 signaling pathways in stimulated immune cells, suggesting potential applications in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into how structural modifications influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| C(1) | Essential for receptor binding |
| C(6) | Modulates potency; bulky groups enhance activity |
| C(4) | Alters selectivity towards PPARα or TBK1 |
These findings underscore the importance of specific functional groups in optimizing the pharmacological profile of the compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like cyclization) using aromatic aldehydes, β-keto esters, and thioureas or isoxazolyl derivatives. Catalytic systems such as Pd or Cu in solvents like DMF or toluene are often employed to facilitate cyclization and functionalization . For example, cyclopropane ring introduction may require alkylation or cross-coupling reactions under inert conditions. Key steps include purification via column chromatography and validation by HPLC (>95% purity).
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., cyclopropyl, fluorophenyl) and furan integration.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight alignment with theoretical values.
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally analogous pyrazolo-pyridines .
- HPLC : Quantify purity under optimized mobile phases (e.g., acetonitrile/water gradients) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (per GHS P210 guidelines) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional hazardous waste policies.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in understanding the electronic properties or reactivity of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by crystallographic data of analogous compounds .
- Reactivity Prediction : Use Gaussian or ORCA to model reaction pathways (e.g., cyclopropane ring stability under acidic conditions) .
Q. How can contradictory spectral data (e.g., NMR shifts or mass fragmentation patterns) be resolved?
- Methodological Answer :
- Sample Purity : Re-crystallize or re-chromatograph to eliminate impurities causing signal splitting .
- Complementary Techniques : Pair NMR with IR to confirm functional groups (e.g., ester C=O stretch ~1700 cm) or X-ray diffraction for absolute configuration .
- Isotopic Labeling : Use H or C-labeled precursors to trace unexpected fragmentation in MS .
Q. What strategies optimize the synthetic yield of this compound for scale-up studies?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) vs. CuI for coupling efficiency in cyclopropane formation .
- Solvent Optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Microwave Assistance : Reduce reaction time from 24h to 2h via microwave irradiation at 100°C, as shown for similar pyrazolo-pyridines .
Q. How can researchers design assays to evaluate the biological activity (e.g., kinase inhibition) of this compound?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values .
- Cell Viability : Test against cancer cell lines (e.g., HeLa) via MTT assay, comparing IC values to reference drugs .
- Structural Analogs : Benchmark against published pyrazolo-pyridines with known IC < 100 nM for EGFR inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
